N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Medicinal chemistry Structure-activity relationship Linker optimization

Target the unique ethyl-spacer topology in your lead optimization. This benzhydrylpiperazine hybrid uniquely links sulfonamide and benzamide pharmacophores via a ethyl chain, offering 8 rotatable bonds—a distinct connectivity vs. direct-attach analogs (0-atom linker). Use this compound to decouple linker flexibility contributions to anti-HBV capsid assembly modulation and ADME profiling. Ideal for comparative SAR studies referenced in US 11,713,302 B2 patent space. Essential for dual pharmacophore synergy screening.

Molecular Formula C26H29N3O3S
Molecular Weight 463.6
CAS No. 899996-98-6
Cat. No. B2547963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide
CAS899996-98-6
Molecular FormulaC26H29N3O3S
Molecular Weight463.6
Structural Identifiers
SMILESC1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)CCNC(=O)C4=CC=CC=C4
InChIInChI=1S/C26H29N3O3S/c30-26(24-14-8-3-9-15-24)27-16-21-33(31,32)29-19-17-28(18-20-29)25(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-15,25H,16-21H2,(H,27,30)
InChIKeyLZROWDLFXAGSEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((4-Benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 899996-98-6): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


N-(2-((4-Benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 899996-98-6, PubChem CID 16811028) is a synthetic small molecule (C26H29N3O3S, MW 463.6 g/mol) belonging to the benzhydrylpiperazine sulfonamide-benzamide hybrid class [1]. It features a 1-benzhydrylpiperazine core connected via a sulfonyl-ethyl linker to a terminal benzamide group, distinguishing it from simpler benzhydrylpiperazine derivatives in which the sulfonyl or carbonyl group attaches directly to the piperazine nitrogen [2]. Computed physicochemical descriptors include XLogP3 = 3.5, topological polar surface area (TPSA) = 78.1 Ų, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 8 rotatable bonds, placing it in a moderately lipophilic drug-like chemical space [1]. The compound is listed in patent US 11,713,302 B2 (US20220388975A1) within a genus of sulfonamide benzamide derivatives claimed as anti-HBV agents [3].

Why N-(2-((4-Benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide Cannot Be Replaced by Simpler Benzhydrylpiperazine Analogs in Structure-Focused Research Programs


Benzhydrylpiperazine derivatives exhibit divergent biological activity profiles depending critically on the nature and length of the linker connecting the piperazine core to the terminal aromatic moiety. In the Gurdal et al. (2013) series of 19 benzhydrylpiperazine derivatives, benzamide compounds (direct carbonyl attachment) showed high cytotoxic activity (low GI50 values) while sulfonamide compounds (direct sulfonyl attachment) showed variable and generally weaker growth inhibition across HUH-7, MCF-7, and HCT-116 cell lines [1]. N-(2-((4-Benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide incorporates both a sulfonamide and a benzamide group separated by an ethyl spacer—a connectivity pattern absent from the directly attached series. This ethyl spacer introduces additional conformational flexibility (8 rotatable bonds vs. ~5–6 in directly attached analogs) and alters the spatial relationship between the benzhydrylpiperazine and benzamide pharmacophores, which can affect target binding, selectivity, and ADME properties in ways that cannot be predicted from simple interpolation between benzamide-only and sulfonamide-only series [2].

Quantitative Differentiation Evidence for N-(2-((4-Benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide: Comparator-Based Structural, Physicochemical, and Class-Level Activity Data


Linker Architecture: Ethyl Spacer Between Sulfonamide and Benzamide vs. Direct Attachment in Classical Benzhydrylpiperazine Series

N-(2-((4-Benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide incorporates a –SO2–CH2–CH2–NH–CO– linker sequence connecting the benzhydrylpiperazine to the terminal phenyl ring, whereas the comparator compounds in the Gurdal et al. (2013) and Ananda Kumar et al. (2009) series employ direct –SO2– or –CO– attachment to the piperazine nitrogen [1][2]. This ethyl spacer increases the heavy atom count from ~30 (directly attached analogs such as 1-benzhydryl-4-(benzenesulfonyl)piperazine, C23H24N2O2S) to 33 in the target compound and extends the maximum interatomic distance between the benzhydryl carbon and the terminal benzamide carbonyl by approximately 3.5–4.0 Å. The rotatable bond count increases from ~5–6 in directly attached analogs to 8 in the target compound, as computed by PubChem [3].

Medicinal chemistry Structure-activity relationship Linker optimization

Computed Lipophilicity (XLogP3) and Polar Surface Area Differentiation from Simpler Benzhydrylpiperazine Sulfonamides

The target compound has computed XLogP3 = 3.5 and TPSA = 78.1 Ų [1]. For the simpler directly attached analog 1-benzhydryl-4-(benzenesulfonyl)piperazine (C23H24N2O2S, MW 392.5), the computed XLogP3 is approximately 3.8–4.1 and TPSA is approximately 49–57 Ų (two H-bond acceptors, zero donors), based on structural analysis [2]. The target compound exhibits lower predicted lipophilicity (ΔXLogP3 ≈ −0.3 to −0.6) and higher polar surface area (ΔTPSA ≈ +21–29 Ų) due to the additional amide NH and carbonyl groups introduced by the ethyl-benzamide extension [1]. These differences shift the compound's predicted ADME profile: a TPSA of 78.1 Ų places it closer to the ≤90 Ų threshold often associated with blood-brain barrier penetration, whereas the simpler sulfonamide analog (TPSA < 60 Ų) falls well below this threshold, suggesting different tissue distribution potential [3].

Drug-likeness Lipophilicity ADME prediction

Class-Level Cytotoxicity Evidence: Benzamide-Containing Benzhydrylpiperazine Derivatives Exhibit Superior Antiproliferative Activity Relative to Sulfonamide-Only Analogs

In the Gurdal et al. (2013) study, benzhydrylpiperazine derivatives with a benzamide (direct –CO–) attachment showed high cytotoxic activity across HUH-7 (hepatocellular), MCF-7 (breast), and HCT-116 (colorectal) cancer cell lines by sulphorhodamine B assay, whereas sulfonamide (direct –SO2–) derivatives showed variable 50% growth inhibition (GI50) [1]. The target compound is a hybrid bearing both a sulfonamide and a benzamide group separated by an ethyl spacer. Although direct GI50 data for this specific compound are not available in the published literature, the class-level evidence indicates that incorporation of the benzamide moiety is associated with enhanced cytotoxic potency relative to sulfonamide-only benzhydrylpiperazines [1]. In the Ananda Kumar et al. (2009) antiproliferative study using MTT assay against MCF-7, HepG-2, HeLa, and HT-29 cell lines, four compounds among the sulfonyl, amide, and thiourea series exhibited interesting growth inhibitory effects across all four cell lines; specific GI50 values for individual compounds were reported in the full text [2].

Cytotoxicity Anticancer screening Benzhydrylpiperazine SAR

Patent-Covered Anti-HBV Application: Sulfonamide Benzamide Genus Distinct from Classical Benzhydrylpiperazine Chemotypes

US Patent 11,713,302 B2 (US20220388975A1), granted 2023-08-01, claims a genus of sulfonamide benzamide derivatives of Formula II that encompasses the structural features of N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide, specifically the sulfonamide-benzamide connectivity with a benzhydrylpiperazine moiety [1]. The patent discloses that these compounds inhibit HBV DNA replication in vitro, targeting the HBV core protein capsid assembly pathway—a mechanism distinct from the nucleoside analog and immunomodulatory therapies currently approved for HBV [1]. This application differentiates the compound class from classical benzhydrylpiperazine chemotypes historically explored as calcium antagonists, anti-allergic agents, or CB1 receptor ligands [2][3]. No quantitative IC50 or EC50 values for the specific target compound are publicly disclosed in the patent; activity data are reported for representative examples within the genus [1].

Antiviral Hepatitis B virus Capsid assembly modulator

Recommended Application Scenarios for N-(2-((4-Benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide Based on Available Differentiation Evidence


Medicinal Chemistry SAR Exploration of Linker Effects in Benzhydrylpiperazine Pharmacophores

Investigators optimizing benzhydrylpiperazine-based lead series can employ this compound as a probe to evaluate the impact of inserting an ethyl spacer between the sulfonamide and benzamide groups. The 5-atom linker (–SO2–CH2–CH2–NH–CO–) and 8 rotatable bonds [1] represent a distinct connectivity topology relative to directly attached analogs (0-atom linker, ~5–6 rotatable bonds) characterized in published benzhydrylpiperazine cytotoxicity and antiproliferative studies [2][3]. Comparative SAR profiling of this compound versus 1-benzhydryl-4-(substituted-benzoyl)piperazine and 1-benzhydryl-4-(substituted-phenylsulfonyl)piperazine series can isolate the contribution of linker length and flexibility to target binding affinity, selectivity, and cellular activity.

Anti-HBV Drug Discovery Programs Targeting Capsid Assembly

The compound falls within the structural genus claimed in US 11,713,302 B2 for sulfonamide benzamide derivatives that inhibit HBV DNA replication via capsid assembly modulation [1]. Research groups developing non-nucleoside HBV inhibitors can procure this compound as a reference standard or starting scaffold within this patent space. The benzhydrylpiperazine moiety (R5 group in Formula II) combined with the sulfonamide-benzamide core provides a template for evaluating structure-activity relationships around the capsid protein binding site, a mechanism distinct from nucleos(t)ide analog-based HBV therapies [1].

Physicochemical Property Benchmarking for CNS Drug-Likeness Assessment

With computed XLogP3 = 3.5, TPSA = 78.1 Ų, 1 HBD, and 5 HBA [1], this compound occupies a drug-like chemical space near established CNS drug-likeness thresholds (TPSA ≤ 90 Ų, XLogP 1–5) [2]. It can serve as a benchmarking compound for in silico ADME model validation, comparing predicted vs. experimental permeability, solubility, and metabolic stability against simpler benzhydrylpiperazine sulfonamides (estimated TPSA < 60 Ų, XLogP ~3.8–4.1). This differentiation supports its use as a tool compound in computational medicinal chemistry workflows aimed at balancing lipophilicity and polarity in piperazine-containing lead series.

Dual Pharmacophore Probe for Sulfonamide-Benzamide Hybrid SAR

This compound uniquely combines a sulfonamide (–SO2–) and a benzamide (–CO–NH–) moiety in a single molecule, whereas published benzhydrylpiperazine series (Gurdal 2013, Ananda Kumar 2009) evaluated sulfonamide and benzamide derivatives as separate compound sets [1][2]. Procurement of this compound enables direct comparison of the hybrid pharmacophore against mono-functional analogs in target-based or phenotypic screens, potentially revealing synergistic or additive contributions of the two functional groups to bioactivity, selectivity, or polypharmacology profiles.

Quote Request

Request a Quote for N-(2-((4-benzhydrylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.